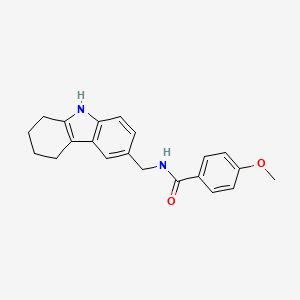![molecular formula C19H19BrN2O3 B2493844 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanon CAS No. 349613-41-8](/img/structure/B2493844.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- BDMM-Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität in vitro untersucht . Unter diesen zeigten die Verbindungen 4a, 4c, 4g und 4h eine ausgezeichnete antifungale Aktivität, während 4a und 4d potente antibakterielle Wirkungen zeigten.
- BDMM-Derivate wurden für den Nachweis von Schwermetallionen, insbesondere Blei (Pb²⁺), eingesetzt . Eine dünne Schicht aus BDMM wurde auf einer Glaskohlenstoffelektrode (GCE) mit einer leitfähigen Polymermatrix (Nafion) abgeschieden, was zu einem empfindlichen und selektiven Pb²⁺-Sensor führte.
- BDMM-Derivate wurden auf ihre Antitumor-Wirkungen untersucht . Der Hemmmechanismus wurde durch morphologische Analysen und Beurteilung der Apoptose der Zellen untersucht.
- BDMM-Derivate spielen zusammen mit Pyrazolen aufgrund ihrer vielfältigen biologischen Aktivitäten eine wichtige Rolle in der medizinischen Chemie .
Antibakterielle Aktivität
Nachweis von Schwermetallionen
Antitumor-Eigenschaften
Pharmakologische Wirkstoffe
Herbizid- und Insektizidaktivitäten
Synthese von bioaktiven Verbindungen
Zukünftige Richtungen
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone and similar piperazine derivatives have shown promising results in anticonvulsant and antidepressant activity . Therefore, they may be further developed as potential therapeutic agents for therapy of epileptic disorders .
Wirkmechanismus
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the neuronal signaling pathway . The compound also interacts with the α2-adrenergic receptor , exhibiting antagonist properties .
Mode of Action
As a dopamine agonist , the compound mimics the action of dopamine by binding to the dopamine receptors, particularly D2 and D3 . This binding stimulates the receptors, triggering a response similar to that of dopamine . As an α2-adrenergic antagonist , it blocks the α2-adrenergic receptors, preventing the binding of natural ligands .
Biochemical Pathways
The activation of dopamine receptors initiates a cascade of events in the neuronal signaling pathway . This can lead to various downstream effects, including the regulation of motor control, reward, and hormone release . The antagonistic action on α2-adrenergic receptors can influence the release of neurotransmitters, affecting various physiological processes .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp) . It can permeate the blood-brain barrier (BBB) , making it effective in targeting receptors in the brain . It also shows inhibitory effects on several cytochrome P450 enzymes , including CYP1A2, CYP2D6, and CYP3A4 . These properties can significantly impact the compound’s bioavailability and its interactions with other drugs .
Result of Action
The compound’s action on dopamine receptors can lead to improved memory and attention , increased velocity of psychomotor reactions , and enhanced lability of nervous processes . Its antagonistic effect on α2-adrenergic receptors can influence various physiological responses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by the pH of the gastrointestinal tract . Its interaction with other drugs can also be influenced by the individual’s metabolic profile , which can be affected by factors such as diet, age, and genetic predisposition .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that the compound may have antitumor activities, showing potent growth inhibition properties against certain human cancer cell lines .
Molecular Mechanism
It is suggested that the compound might influence GABA-ergic neurotransmission in the brain .
Dosage Effects in Animal Models
In animal models, (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone has shown to exhibit protection against seizures induced by certain agents at a dose of 100 mg/kg .
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-4-2-15(3-5-16)19(23)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYLRLKLZXSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
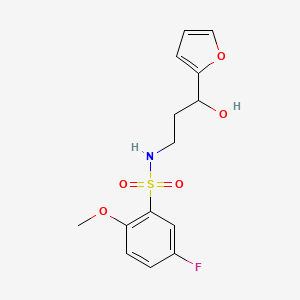
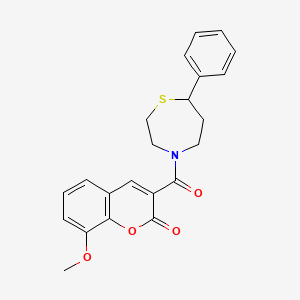
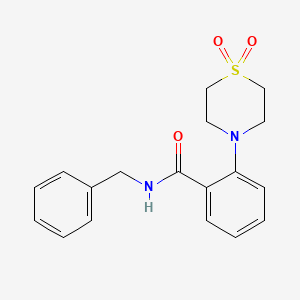
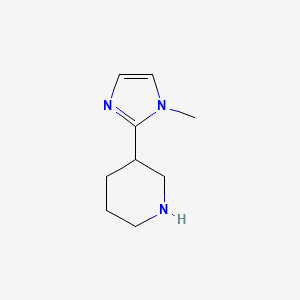
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2493781.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
